DI(Cyclopenta-1,3-dien-1-YL)zirconium(IV) chloride
CAS No.:
Cat. No.: VC15873156
Molecular Formula: C10H10Cl2Zr
Molecular Weight: 292.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10Cl2Zr |
|---|---|
| Molecular Weight | 292.31 g/mol |
| IUPAC Name | cyclopenta-1,3-diene;zirconium(4+);dichloride |
| Standard InChI | InChI=1S/2C5H5.2ClH.Zr/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;2*1H;/q2*-1;;;+4/p-2 |
| Standard InChI Key | SJVLZCPSDQQCDY-UHFFFAOYSA-L |
| Canonical SMILES | C1C=CC=[C-]1.C1C=CC=[C-]1.[Cl-].[Cl-].[Zr+4] |
Introduction
Structural and Molecular Characteristics
Molecular Composition and Formula
Zirconocene dichloride possesses the molecular formula C₁₀H₁₀Cl₂Zr and a molecular weight of 292.31 g/mol . The compound features a zirconium(IV) center sandwiched between two cyclopentadienyl (Cp) ligands, with two chloride ions completing the octahedral coordination geometry. The Cp ligands adopt a η⁵-bonding mode, enabling electronic stabilization of the zirconium center .
Table 1: Key Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 292.31 g/mol | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bonds | 0 | |
| Topological Polar SA | 0 Ų | |
| Heavy Atom Count | 13 |
Spectroscopic and Computational Insights
The InChIKey (SJVLZCPSDQQCDY-UHFFFAOYSA-L) and SMILES (C1C=CC=[C-]1.C1C=CC=[C-]1.[Cl-].[Cl-].[Zr+4]) provide unambiguous identifiers for its structure . Density functional theory (DFT) calculations corroborate the synperiplanar or synclinal conformations of substituents on the Cp rings, as observed in crystallographic studies .
Synthesis and Industrial Preparation
Conventional Synthesis Route
Zirconocene dichloride is typically synthesized via the reaction of zirconium(IV) chloride (ZrCl₄) with sodium cyclopentadienide (NaCp) in tetrahydrofuran (THF):
This method yields high-purity product under inert conditions.
Modified Synthetic Approaches
Recent advances include the use of (Me₃Si)₂NSiMe₂-substituted Cp ligands to enhance steric and electronic tuning. These derivatives exhibit unique reactivity in sulfur trioxide chlorination reactions, enabling the production of [(η⁵-C₅H₄SiMe₂Cl)₂ZrCl₂] .
Catalytic Applications in Organic Synthesis
Hydrozirconation and Carbonyl Reduction
Zirconocene dichloride serves as a precursor to zirconium hydride (ZrH) catalysts when treated with hydrosilanes. This system facilitates the reduction of ketones, aldehydes, and lactones under mild conditions (2.5–5 mol% catalyst loading) . For example, acetophenone is reduced to 1-phenylethanol with 92% yield .
Stereoselective Transformations
The compound enables stereoselective glycosidation and transamidation reactions. Its Lewis acidic zirconium center activates electrophiles, while the Cp ligands modulate stereoelectronic effects.
Role in Polymerization Catalysis
Propene Polymerization
rac- and meso-diastereomers of substituted zirconocene dichlorides produce isotactic polypropene with comparable tacticity and molar mass (Mw ≈ 150,000–200,000 g/mol) . The dual-site mechanism involves migratory insertion of propene into Zr–C bonds, with stereochemical control dictated by ligand symmetry .
Table 2: Polymerization Performance of Diastereomers
| Diastereomer | Tacticity (%mmmm) | Molar Mass (g/mol) |
|---|---|---|
| rac | 85–90 | 180,000 |
| meso | 80–85 | 170,000 |
Copolymerization Applications
Zirconocene dichloride derivatives catalyze the copolymerization of ethylene with α-olefins, yielding linear low-density polyethylene (LLDPE) with controlled branching.
Emerging Applications in Green Chemistry
Sustainable Amidation Processes
The compound promotes solvent-free amidation of esters, reducing waste generation. For instance, benzyl acetate reacts with aniline to form N-benzylacetamide at 80°C without byproducts.
Oxidative Cyclization Reactions
In the presence of oxygen, zirconocene dichloride facilitates the cyclization of diynes to fused polycyclic aromatics, a key step in materials science.
Mechanistic Insights and Computational Studies
σ-Bond Metathesis Pathways
Catalytic cycles involve σ-bond metathesis between Zr–H and Si–H bonds, regenerating the active hydride species. Kinetic studies indicate rate-limiting Si–O bond formation during silane activation .
Oxo-Bridged Dimer Intermediates
In situ NMR spectroscopy identifies [Cp₂Zr(μ-O)]₂ dimers as precatalysts, which dissociate upon silane addition to form monomeric ZrH species .
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